![molecular formula C13H19N3O2 B14889256 4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridines with various carbonyl compounds. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones . Another method involves the use of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs microwave-assisted organic reactions due to their efficiency and environmental friendliness. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, resulting in high yields and clean reactions .
化学反応の分析
Types of Reactions
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or alkylation reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
科学的研究の応用
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels in diabetic patients.
類似化合物との比較
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Uniqueness
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
4-(6-amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,17)5-4-9-7-16-8-10(14)11(18-3)6-12(16)15-9/h6-8,17H,4-5,14H2,1-3H3 |
InChIキー |
AXJHAPKVPWMTMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=CN2C=C(C(=CC2=N1)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


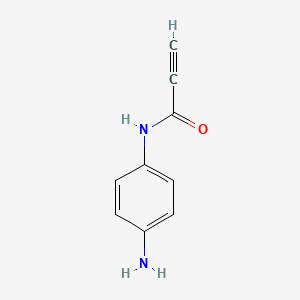



![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)

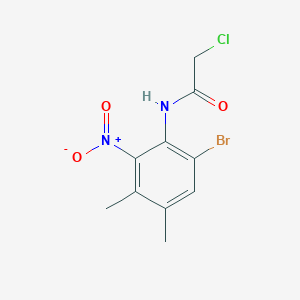

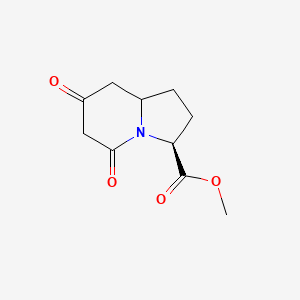
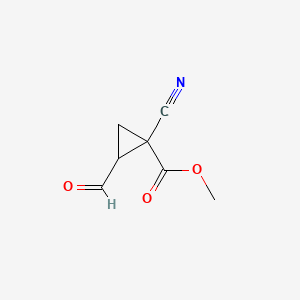
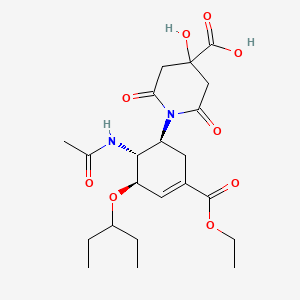
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)

![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
